molecular formula C19H26N2O2 B7450405 N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B7450405
M. Wt: 314.4 g/mol
InChI Key: CXIODHPBUGBEJO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group, an ethyl group, and a 2,3-dimethylphenyl group

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group and the subsequent substitution with the 2,3-dimethylphenyl and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its pharmacological properties and potential therapeutic uses. Industrial applications might include its use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as N-(3,5-dichloro-4-fluorophenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide and 1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-18(22)20-12-10-16(11-13-20)19(23)21(6-2)17-9-7-8-14(3)15(17)4/h5,7-9,16H,1,6,10-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIODHPBUGBEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1C)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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